![molecular formula C18H15BrN2O B2684866 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 899946-74-8](/img/structure/B2684866.png)
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, also known as BPIP, is a pyridazinone derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazinone derivatives, including 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Studies such as those by Bortoluzzi et al. (2011) have focused on the crystal structure of this compound, highlighting the geometric arrangement and potential for forming hydrogen bonds, which could influence its reactivity and interaction with biological targets (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Development of Cardioactive Agents
The pyridazinone moiety, similar to that in 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, is integral to the structure of various cardio-active pyridazinone derivatives. These compounds, including imazodan and pimobendan, have been explored for their potential in treating cardiovascular diseases. The review by Imran and Abida (2016) provides an overview of the synthesis and clinical evaluation of these compounds, underscoring the importance of the pyridazinone structure in the development of cardiovascular therapeutics (Imran & Abida, 2016).
Antimicrobial Coatings and Additives
Research into antimicrobial coatings and additives has also incorporated pyridazinone derivatives. El‐Wahab et al. (2015) explored the antimicrobial efficacy of compounds structurally related to 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one when incorporated into polyurethane varnish and printing ink paste. These studies have shown that such compounds can significantly enhance the antimicrobial properties of coatings, suggesting a potential application in the development of antimicrobial surface treatments (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Herbicidal Activities
In agricultural chemistry, the herbicidal potential of pyridazinone derivatives has been investigated. Xu et al. (2008) reported on the synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing their efficacy as bleaching and herbicidal agents. This research underscores the versatility of pyridazinone structures in designing compounds with specific biological activities, including herbicidal properties (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLFQLFJVVNECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)
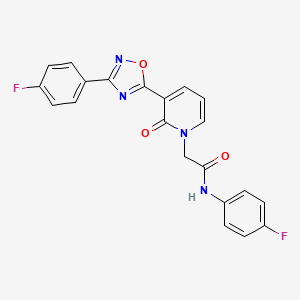
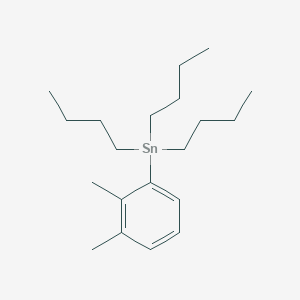

![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)
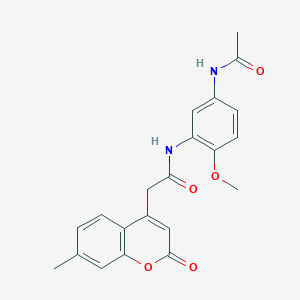
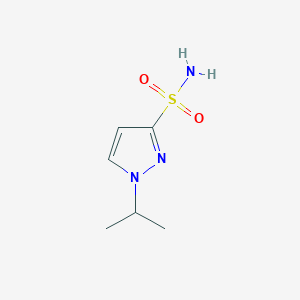
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)
![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)

![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)
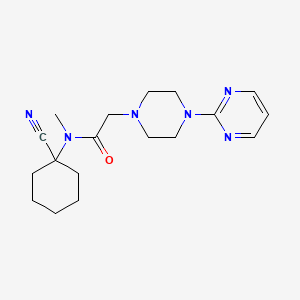
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)